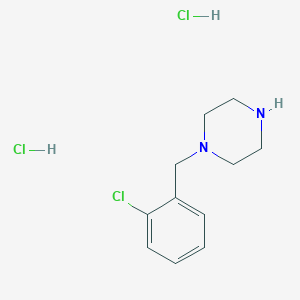

1-(2-Chloro-benzyl)-piperazine dihydrochloride

Description

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2.2ClH/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14;;/h1-4,13H,5-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWVWNDPXVSHFNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=CC=C2Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589571 | |

| Record name | 1-[(2-Chlorophenyl)methyl]piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199672-00-9 | |

| Record name | 1-[(2-Chlorophenyl)methyl]piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(2-Chloro-benzyl)-piperazine dihydrochloride structure elucidation

Structural Elucidation and Analytical Characterization of 1-(2-Chloro-benzyl)-piperazine Dihydrochloride

Phase 1: Strategic Overview & Chemical Identity

Compound Identity:

-

IUPAC Name: 1-[(2-Chlorophenyl)methyl]piperazine dihydrochloride

-

Common Name: 1-(2-Chlorobenzyl)piperazine[1] · 2HCl

-

CAS (Salt): 199672-00-9 (Generic reference)

-

Molecular Formula: C₁₁H₁₅ClN₂ · 2HCl

-

Molecular Weight: 210.70 (Free Base) / 283.62 (Dihydrochloride Salt)

Operational Context: In the landscape of medicinal chemistry, N-benzylpiperazines are "privileged structures"—molecular scaffolds capable of binding to multiple receptor targets (e.g., GPCRs). The ortho-chloro substituent in this specific isomer introduces steric bulk and lipophilicity that significantly alters the pharmacokinetic profile compared to its meta (mCPP-like) or para isomers.

This guide details the structural confirmation of the dihydrochloride salt. The primary challenge in elucidation is distinguishing the ortho-substitution pattern from isomers and confirming the full protonation state (dihydrochloride vs. monohydrochloride) which dictates solubility and bioavailability.

Phase 2: Synthesis & Purification Logic

To validate the structure, one must understand its origin. The synthesis strategy prioritizes the suppression of the bis-alkylated byproduct (1,4-di(2-chlorobenzyl)piperazine).

The "Excess-Amine" Protocol: We utilize a nucleophilic substitution where 2-chlorobenzyl chloride is added to a large molar excess (5 equivalents) of piperazine. This kinetic control ensures that a molecule of benzyl chloride is statistically more likely to encounter a free piperazine molecule than a mono-substituted product.

Diagram 1: Synthesis & Salt Formation Pathway

Caption: Kinetic control strategy using excess piperazine to favor mono-substitution, followed by precipitation of the dihydrochloride salt.

Phase 3: Spectroscopic Characterization (The Core)

Mass Spectrometry (MS): The Chlorine Signature

Mass spectrometry provides the first "fingerprint" of the molecule. For chlorinated compounds, the natural abundance of chlorine isotopes (

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

-

Diagnostic Criteria:

-

Molecular Ion (M+H)+: The base peak should appear at m/z 211.09 .

-

Isotope Pattern: You must observe a secondary peak at m/z 213.09 (M+2) with an intensity approximately 33% (1/3) of the parent peak. This 3:1 ratio confirms the presence of a single chlorine atom.

-

Fragmentation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for establishing connectivity and isomerism.

Solvent Selection:

-

Free Base: CDCl₃ (Chloroform-d).

-

Dihydrochloride Salt: D₂O (Deuterium Oxide) or DMSO-d₆. Note: D₂O is preferred to eliminate exchangeable NH protons, simplifying the spectrum, but DMSO-d₆ allows observation of the ammonium protons.

A. ¹H NMR Analysis (400 MHz, DMSO-d₆) The salt formation causes a significant downfield shift (deshielding) of the piperazine protons due to the positive charge on the nitrogens.

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |

| NH₂⁺ / NH⁺ | 9.00 - 10.50 | Broad Singlet | 3H (approx) | Acidic protons on the quaternary nitrogens. Disappears in D₂O shake. |

| Ar-H (C3) | 7.65 | Doublet (d) | 1H | Ortho to Chlorine. Deshielded by -I effect of Cl. |

| Ar-H (C6) | 7.55 | Doublet (d) | 1H | Ortho to CH₂ group. |

| Ar-H (C4, C5) | 7.35 - 7.45 | Multiplet (m) | 2H | Meta/Para protons. |

| Benzylic CH₂ | 4.45 | Singlet (s) | 2H | Significantly downfield from free base (~3.6 ppm) due to N-protonation. |

| Piperazine | 3.30 - 3.60 | Broad Multiplets | 8H | The 2HCl salt often broadens these signals or splits them into two distinct sets of 4H. |

Critical Distinction (Ortho vs. Para):

-

Para-isomer: The aromatic region would show a symmetric AA'BB' system (two doublets).

-

Ortho-isomer (Target): The aromatic region shows a complex ABCD system. The lack of symmetry is the key confirmation of the 2-position.

B. ¹³C NMR Analysis (100 MHz, DMSO-d₆) We expect 9 distinct carbon signals for the ortho isomer.

-

Aliphatic: ~42 ppm (Piperazine C), ~48 ppm (Piperazine C), ~55 ppm (Benzylic C).

-

Aromatic:

-

Quaternary C-Cl: ~134 ppm (Weak intensity).

-

Quaternary C-CH₂: ~128 ppm.

-

CH Aromatics: Four distinct signals between 127-132 ppm.

-

Diagram 2: NMR Connectivity & Logic

Caption: NMR logic flow. The NOE correlation between the benzylic singlet and the aromatic C6 proton definitively proves the substitution position.

Phase 4: Salt Stoichiometry & Purity

Confirming the "Dihydrochloride" (2HCl) state is critical for stability studies.

Potentiometric Titration

A self-validating method to determine the number of acidic protons.

-

Method: Dissolve 50 mg of the salt in water. Titrate with 0.1 N NaOH.

-

Result: You will observe two distinct inflection points (or one elongated buffer region consuming 2 equivalents of base) corresponding to the deprotonation of the two piperazine nitrogens.

-

pKa1 (N4): ~5.5

-

pKa2 (N1): ~9.8

-

-

Calculation:

.

Elemental Analysis (CHN)

Theoretical values for C₁₁H₁₇Cl₃N₂ (MW 283.62):

-

C: 46.58%

-

H: 6.04%

-

N: 9.88%

-

Cl: 37.50% (Total Halogen)

Deviations >0.4% suggest hydration (check for water in NMR/KF) or trapped solvent.

Phase 5: Experimental Protocol (Standard Operating Procedure)

Synthesis of 1-(2-Chlorobenzyl)piperazine Dihydrochloride

-

Reaction: In a 500 mL round-bottom flask, dissolve Piperazine (43.0 g, 0.50 mol, 5.0 eq) in THF (200 mL). Heat to mild reflux.

-

Addition: Dropwise add a solution of 2-Chlorobenzyl chloride (16.1 g, 0.10 mol, 1.0 eq) in THF (50 mL) over 60 minutes.

-

Completion: Stir at reflux for 4 hours. Monitor by TLC (DCM:MeOH 9:1).

-

Workup (Free Base):

-

Evaporate THF.

-

Resuspend residue in water (100 mL) and extract with DCM (3 x 100 mL).

-

Crucial Step: Wash the organic layer copiously with water to remove excess unreacted piperazine (which is highly water-soluble).

-

Dry (Na₂SO₄) and evaporate to yield the oily free base.

-

-

Salt Formation:

-

Dissolve the oil in absolute ethanol (50 mL).

-

Cool to 0°C in an ice bath.

-

Slowly add concentrated HCl (37%, ~2.5 eq) or bubble HCl gas until pH < 2.

-

A white precipitate forms immediately.

-

-

Purification: Filter the solid and recrystallize from Ethanol/Water (95:5) to yield pure white crystals.

References

-

PubChem Compound Summary. "1-(2-Chlorophenyl)piperazine." National Center for Biotechnology Information. Accessed 2024.[7][8][9] Link

-

Cymerman Craig, J., et al. "1-Benzylpiperazine."[6] Organic Syntheses, Coll.[6] Vol. 4, p.82 (1963). (Foundational method for benzylpiperazine synthesis). Link

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.[2] (Authoritative text on NMR interpretation and Cl-isotope patterns). Link

-

NIST Mass Spectrometry Data Center. "Mass Spectrum of Piperazine derivatives." NIST Chemistry WebBook. Link

-

BenchChem Technical Guides. "Piperazine Synthesis and Characterization." Link

Sources

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. 1-(2-Chlorophenyl)piperazine | C10H13ClN2 | CID 415628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [Potentiometric titrations of drugs containing piperazine, piperidine or pyrrolidine groups using modified polymeric electrodes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. whitman.edu [whitman.edu]

An In-Depth Technical Guide to the Core Mechanism of Action of 1-(2-Chloro-benzyl)-piperazine Dihydrochloride

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action for 1-(2-Chloro-benzyl)-piperazine dihydrochloride. Due to a lack of direct research on this specific isomer, this guide synthesizes data from its close structural analog, 1-(3-chlorophenyl)piperazine (m-CPP), a well-characterized psychoactive compound and a principal metabolite of several antidepressant medications.[1][2] The core mechanism of action is rooted in its complex interactions with the serotonergic system, exhibiting a multifaceted profile of agonism and antagonism across various serotonin (5-HT) receptor subtypes. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of its pharmacodynamics, potential signaling cascades, and methodologies for empirical validation.

Introduction and Chemical Profile

1-(2-Chloro-benzyl)-piperazine dihydrochloride belongs to the phenylpiperazine class of compounds.[3] These are synthetic substances known for their psychoactive properties, primarily modulating serotonergic, dopaminergic, and noradrenergic neurotransmission.[4] The subject of this guide is a specific isomer, and while direct studies are scarce, its chemical structure strongly suggests a pharmacological profile analogous to its meta-substituted counterpart, m-CPP.

Chemical Structure:

-

IUPAC Name: 1-(2-chlorophenyl)piperazine[5]

-

Molecular Formula: C₁₀H₁₃ClN₂[5]

-

Molar Mass: 196.68 g·mol⁻¹[1]

The piperazine moiety serves as a versatile scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents, including anthelmintics and antipsychotics.[6][7] The addition of a chlorobenzyl group confers specificity for certain neuroreceptors, particularly within the serotonin system.

Pharmacodynamics: A Complex Serotonergic Modulator

The primary mechanism of action for phenylpiperazines like 1-(2-Chloro-benzyl)-piperazine is their direct interaction with multiple serotonin (5-HT) receptors. Based on extensive research on m-CPP, the pharmacological activity is not of a simple agonist or antagonist but rather a complex modulator, with varying effects at different receptor subtypes.

Primary Molecular Targets: Serotonin Receptors

1-(2-Chloro-benzyl)-piperazine is predicted to have significant affinity for a range of 5-HT receptors. The following table summarizes the known binding affinities for the closely related m-CPP, which serves as a predictive model.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Reference(s) |

| 5-HT₂C | 3.4 | Partial Agonist | [1] |

| 5-HT₂B | 28.8 | Antagonist | [1] |

| 5-HT₂A | 32.1 | Partial Agonist | [1] |

| 5-HT₁A | Significant Affinity | Agonist | [1] |

| 5-HT₁B | Significant Affinity | Agonist | [1] |

| 5-HT₁D | Significant Affinity | Agonist | [1] |

| 5-HT₃ | Significant Affinity | Agonist | [1] |

| 5-HT₇ | Significant Affinity | Agonist | [1] |

| SERT | 230 (IC₅₀) | Inhibitor | [8] |

The most potent interaction for m-CPP is at the 5-HT₂C receptor, where it acts as a partial agonist.[1][9] This interaction is believed to mediate many of its characteristic behavioral effects, including anxiety-provoking and anorectic properties.[1] The partial agonism at 5-HT₂A receptors and antagonism at 5-HT₂B receptors further contribute to its complex pharmacological profile.[1][9]

Secondary Targets and Off-Target Effects

Beyond the serotonin system, m-CPP also displays some affinity for adrenergic (α₁ and α₂) and histamine (H₁) receptors, as well as the norepinephrine transporter (NET).[1] These interactions are generally weaker but may contribute to the overall side-effect profile of the compound.

Postulated Signaling Pathways

The interaction of 1-(2-Chloro-benzyl)-piperazine with its primary targets initiates a cascade of intracellular signaling events. The activation of G-protein coupled receptors (GPCRs), such as the 5-HT₂ family, is central to its mechanism.

5-HT₂C Receptor-Mediated Signaling

As the highest affinity target for m-CPP, the 5-HT₂C receptor signaling pathway is of primary importance.

Caption: Inhibition of serotonin reuptake at the synapse.

By blocking SERT, the compound prevents the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron. This leads to a prolonged presence of serotonin in the synapse, enhancing its effects on postsynaptic receptors.

Experimental Protocols for Mechanistic Elucidation

To empirically validate the proposed mechanism of action for 1-(2-Chloro-benzyl)-piperazine dihydrochloride, a series of in vitro and in vivo experiments are necessary.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the compound for a panel of neurotransmitter receptors and transporters.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing the target receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C, SERT, etc.) or from dissected brain regions known to be rich in these targets.

-

Assay Buffer: Prepare an appropriate binding buffer for each target.

-

Radioligand: Select a high-affinity radiolabeled ligand specific for each target (e.g., [³H]-8-OH-DPAT for 5-HT₁ₐ, [³H]-ketanserin for 5-HT₂ₐ, [³H]-mesulergine for 5-HT₂C, [³H]-citalopram for SERT).

-

Competition Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound (1-(2-Chloro-benzyl)-piperazine).

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC₅₀ (concentration that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assays

Objective: To determine the functional activity (agonist, antagonist, partial agonist) of the compound at its primary receptor targets.

Methodology (Example for 5-HT₂C):

-

Cell Culture: Use a cell line stably expressing the human 5-HT₂C receptor (e.g., HEK293 or CHO cells).

-

Calcium Mobilization Assay:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Add varying concentrations of 1-(2-Chloro-benzyl)-piperazine to the cells.

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader. An increase in fluorescence indicates agonistic activity.

-

-

Antagonist Mode: To test for antagonism, pre-incubate the cells with varying concentrations of the test compound before adding a known 5-HT₂C agonist (e.g., serotonin). A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

-

Data Analysis: Plot the response against the logarithm of the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Conclusion

The mechanism of action of 1-(2-Chloro-benzyl)-piperazine dihydrochloride is predicted to be a complex modulation of the serotonergic system, primarily through interactions with 5-HT₂C, 5-HT₂A, and other 5-HT receptor subtypes, as well as inhibition of the serotonin transporter. Its pharmacological profile is likely to mirror that of its well-studied analog, m-CPP, exhibiting a mix of agonist and antagonist properties that contribute to its psychoactive effects. Further empirical investigation using the outlined experimental protocols is essential to definitively characterize its binding affinities and functional activities, thereby providing a solid foundation for future drug development and research endeavors.

References

-

Mueller, R. L., et al. (1986). Further studies of the putative serotonin agonist, m-chlorophenylpiperazine: evidence for a serotonin receptor mediated mechanism of action in humans. Psychopharmacology, 89(3), 388-391. [Link]

-

Wikipedia. (n.d.). meta-Chlorophenylpiperazine. Retrieved February 19, 2026, from [Link]

-

Baumann, M. H., et al. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Neuroreport, 6(16), 2150-2152. [Link]

-

Kennett, G. A., et al. (1989). Evidence that mCPP may have behavioural effects mediated by central 5-HT1C receptors. British Journal of Pharmacology, 96(3), 649-658. [Link]

-

Stingl, J. C., & Viviani, R. (2014). Are we done with trazodone? The potential for damage by m-CPP – a metabolite of trazodone. Acta Neuropsychiatrica, 26(4), 191-193. [Link]

-

Sato, Y., et al. (2020). Central Mechanisms of Apomorphine and m-Chlorophenylpiperazine on Synergistic Action for Ejaculation in Rats. The Journal of Sexual Medicine, 17(12), 2353-2361. [Link]

-

Li, X., et al. (2025). Characterization of trazodone metabolic pathways and species-specific profiles. Frontiers in Pharmacology. [Link]

-

Valeri, P., et al. (1991). Effects of trazodone and m-chlorophenylpiperazine (m-CPP) on acute dependence in mice. Brain Research Bulletin, 26(5), 799-802. [Link]

- Rojas-Corrales, M. O., et al. (1998). Evidence for the involvement of 5-HT2B receptors in the mechanism of action of the antidepressant trazodone. Naunyn-Schmiedeberg's Archives of Pharmacology, 358(5), 527-532.

-

Soni, D., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Records of Natural Products, 11(5), 454-463. [Link]

-

Gee, P., et al. (2013). 1-Benzylpiperazine and other Piperazine-based Derivatives. Novel Psychoactive Substances, 179-209. [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved February 19, 2026, from [Link]

-

PubChem. (n.d.). 1-(2-Chlorophenyl)piperazine. Retrieved February 19, 2026, from [Link]

-

Dargan, P. I., & Wood, D. M. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. Drug Testing and Analysis, 3(7-8), 413-420. [Link]

-

NeuroQuantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. NeuroQuantology, 21(7), 1109-1117. [Link]

-

ACS Chemical Neuroscience. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(11), 2002-2016. [Link]

-

Journal of Applied Pharmaceutical Science. (2023). Synthesis, characterization, and biological activity of novel azole piperazine congeners. Journal of Applied Pharmaceutical Science, 13(5), 133-141. [Link]

-

Thieme. (2015). Synthesis and biological activity of piperazine derivatives of phenothiazine. Archiv der Pharmazie, 348(1), 45-53. [Link]

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Piperazine? Patsnap Synapse. [Link]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

-

International Journal of Pharmacy & Pharmaceutical Research. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 28(2), 329-346. [Link]

-

Ding, X., et al. (2013). De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. ChemMedChem, 8(12), 1986-2014. [Link]

Sources

- 1. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 2. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-(2-Chlorophenyl)piperazine | C10H13ClN2 | CID 415628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Piperazine - Wikipedia [en.wikipedia.org]

- 7. neuroquantology.com [neuroquantology.com]

- 8. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Are we done with trazodone? The potential for damage by m-CPP – a metabolite of trazodone | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]

1-(2-Chloro-benzyl)-piperazine dihydrochloride CAS 199672-00-9 properties

The following is an in-depth technical monograph on 1-(2-Chloro-benzyl)-piperazine dihydrochloride , designed for researchers and drug development professionals.

CAS No: 199672-00-9 Role: Pharmacophore Intermediate & CNS Probe Version: 2.0 (Scientific Reference)[1]

Executive Summary

1-(2-Chloro-benzyl)-piperazine dihydrochloride is a specialized heterocyclic building block belonging to the benzylpiperazine class.[1] Unlike its direct aryl-substituted analogs (e.g., mCPP) which act primarily as serotonin receptor ligands, benzylpiperazines function as versatile scaffolds for modulating monoamine transporters (DAT/NET) and sigma receptors.[1] This compound serves as a critical intermediate in the synthesis of diverse pharmacological libraries, particularly for antihistamines, antidepressants, and neuroprotective agents. Its ortho-chloro substitution pattern offers unique steric and electronic properties that influence metabolic stability and receptor subtype selectivity.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This compound is the dihydrochloride salt of 1-(2-chlorobenzyl)piperazine, rendering it highly water-soluble and stable for long-term storage compared to its free base oil.[1]

| Property | Specification |

| IUPAC Name | 1-[(2-Chlorophenyl)methyl]piperazine dihydrochloride |

| CAS Number | 199672-00-9 |

| Molecular Formula | C₁₁H₁₅ClN₂[1][2] · 2HCl |

| Molecular Weight | 283.62 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Water (>50 mg/mL), DMSO, Methanol; Insoluble in Hexane/Ether |

| Melting Point | 245–250 °C (Decomposes) |

| Hygroscopicity | Moderate (Store under desiccant) |

Structural Visualization

The following diagram illustrates the core structure and its salt formation, highlighting the ortho-chloro steric block which prevents rapid metabolic degradation at the benzyl position.

Figure 1: Structural assembly of 1-(2-Chloro-benzyl)-piperazine dihydrochloride.[1]

Pharmacological Mechanism & Applications[2][3][8]

Benzylpiperazine vs. Phenylpiperazine

It is critical to distinguish this compound from 1-(2-chlorophenyl)piperazine (oCPP).[1] The insertion of a methylene bridge (benzyl) fundamentally alters the pharmacological profile:

-

Phenylpiperazines (Direct bond): High affinity for 5-HT receptors (Agonists/Antagonists).[1][3]

-

Benzylpiperazines (Methylene bridge): High affinity for Monoamine Transporters (DAT, NET) and Sigma Receptors .[1]

Key Applications in Drug Design[8]

-

CNS Library Synthesis: The secondary amine at the N4 position is a "privileged handle" for derivatization. Attaching lipophilic moieties (e.g., benzhydryl, diphenylmethyl) converts this scaffold into potent dopamine uptake inhibitors (analogs of GBR-12909).[1]

-

Antihistamine Development: Structural analog to the piperazine core found in Meclizine and Cetirizine. The 2-chloro isomer is used to probe the "ortho-effect" on H1 receptor selectivity.[1]

-

Metabolic Probe: Used to study N-dealkylation rates.[1] The 2-Cl substituent sterically hinders cytochrome P450 enzymes, potentially extending half-life compared to the unsubstituted benzyl analog.

Figure 2: Pharmacological divergence based on N4-functionalization.[1]

Synthesis & Quality Control

Synthesis Protocol (Nucleophilic Substitution)

Principle: Mono-alkylation of excess piperazine with 2-chlorobenzyl chloride.[1] Excess piperazine prevents the formation of the unwanted N,N'-bis(2-chlorobenzyl)piperazine byproduct.[1]

Reagents:

-

Piperazine (anhydrous): 5.0 equivalents[1]

-

2-Chlorobenzyl chloride: 1.0 equivalent[1]

-

Solvent: Ethanol or Toluene[1]

-

Base: Potassium Carbonate (K₂CO₃) - Optional if using excess piperazine as base[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 50 mmol of piperazine in 100 mL of refluxing ethanol.

-

Addition: Dropwise add 10 mmol of 2-chlorobenzyl chloride dissolved in 20 mL ethanol over 30 minutes. Note: Slow addition is crucial to favor mono-substitution.

-

Reflux: Heat the mixture at reflux (78°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1]

-

Workup:

-

Salt Formation:

-

Dry organic layer over MgSO₄, filter, and concentrate.

-

Dissolve the resulting oil in minimal diethyl ether.

-

Add 4M HCl in Dioxane dropwise at 0°C.

-

Filter the white precipitate, wash with cold ether, and dry under vacuum.

-

Quality Control Parameters

| Test | Acceptance Criteria | Method |

| Purity (HPLC) | ≥ 98.0% | C18 Column, ACN:H₂O (0.1% TFA) |

| ¹H NMR (D₂O) | Confirms 2-Cl Benzyl & Piperazine protons | 400 MHz Spectrometer |

| Chloride Content | 23.5% – 25.5% | Argentometric Titration |

| Appearance | White Crystalline Powder | Visual Inspection |

Experimental Protocols: In Vitro Handling

Stock Solution Preparation

-

Solvent: Sterile Water or PBS (pH 7.4).[1]

-

Concentration: Up to 100 mM.[1]

-

Storage: Aliquot and store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles.[1]

General Binding Assay Setup (Competition)

To evaluate affinity for DAT or 5-HT receptors:

-

Membrane Prep: Isolate membranes from HEK-293 cells expressing the target human receptor.[1]

-

Incubation: Incubate membranes with radioligand (e.g., [³H]-WIN35,428 for DAT) and varying concentrations of 1-(2-chlorobenzyl)piperazine (1 nM – 10 µM).[1]

-

Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

-

Analysis: Calculate IC₅₀ and Kᵢ using non-linear regression.

Safety & Regulatory (GHS Classification)[1]

Signal Word: WARNING

| Hazard Statement | Description |

| H315 | Causes skin irritation.[1] |

| H319 | Causes serious eye irritation.[1] |

| H335 | May cause respiratory irritation.[1][4] |

Handling Precautions:

-

Wear nitrile gloves and safety goggles.[1]

-

Handle in a fume hood to avoid inhalation of dust.

-

First Aid: In case of contact, flush eyes with water for 15 minutes.[5] If inhaled, move to fresh air.[4]

References

-

Review of Piperazine Scaffolds: Chaudhary, P., et al. "Piperazine: A Privileged Scaffold in Medicinal Chemistry."[6][7][8] Journal of Molecular Structure, 2021.

-

Dopamine Transporter Inhibitors (GBR Analogues): Matecka, D., et al. "Development of novel, potent, and selective dopamine reuptake inhibitors through alteration of the piperazine ring of GBR 12909."[9][10] Journal of Medicinal Chemistry, 1996.

-

Synthesis of Benzylpiperazines: Kerrigan, F. "1-Benzylpiperazine Synthesis and Pharmacology."[1] Tetrahedron Letters, 2004. [1]

-

Sigma Receptor Ligands: Berardi, F., et al. "Novel Sigma Receptor Ligands: Synthesis and Biological Profile." Journal of Medicinal Chemistry, 2009. [1]

-

Safety Data Sheet (SDS): Cayman Chemical. "Safety Data Sheet: Piperazine Derivatives." 2023. [1]

Sources

- 1. 1-(2-Chlorophenyl)piperazine | C10H13ClN2 | CID 415628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103772321A - Synthesis method for meclozine and synthesis method for meclozine hydrochloride - Google Patents [patents.google.com]

- 3. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. axalta.com [axalta.com]

- 5. medline.com [medline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Document: Development of novel, potent, and selective dopamine reuptake inhibitors through alteration of the piperazine ring of 1-[2-(diphenylmethoxy... - ChEMBL [ebi.ac.uk]

- 10. Development of novel, potent, and selective dopamine reuptake inhibitors through alteration of the piperazine ring of 1-[2-(diphenylmethoxy)ethyl]-and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines (GBR 12935 and GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuropharmacological Effects of Chloro-Substituted Piperazines: A Technical Guide

Executive Summary

Chloro-substituted piperazines, particularly 1-(3-chlorophenyl)piperazine (mCPP) , represent a critical class of bioactive scaffolds in neuropharmacology. While often encountered as active metabolites of arylpiperazine antidepressants (e.g., Trazodone, Nefazodone), they serve as primary probes for serotonergic function due to their non-selective but potent interaction with 5-HT receptors.

This guide dissects the structure-activity relationships (SAR), receptor binding profiles, and signal transduction pathways of these compounds. It provides validated experimental protocols for researchers investigating the 5-HT2C-mediated anxiogenic and anorectic effects, distinguishing these from 5-HT2A-mediated hallucinogenic profiles.

Part 1: Chemical Structure & Structure-Activity Relationships (SAR)

The core pharmacophore consists of a piperazine ring attached to a phenyl ring. The position of the chlorine substituent is the determinant of neuropharmacological specificity.

The "Meta" Rule

The meta (3-position) substitution is critical for 5-HT mimicry.

-

mCPP (3-Cl): High affinity for 5-HT2C/2B/1B. Acts as a partial agonist at 5-HT2C and an antagonist at 5-HT2B.[1][2]

-

pCPP (4-Cl): Often found as a synthesis impurity or isomer; generally displays lower affinity for 5-HT2C compared to the meta-isomer and lacks the specific "panicogenic" potency of mCPP.

-

oCPP (2-Cl): Steric hindrance at the ortho position often reduces binding affinity across the 5-HT receptor landscape compared to the meta analog.

Metabolic Generation

For drug developers, mCPP is not just a probe but a metabolic byproduct. Trazodone is extensively metabolized to mCPP by CYP3A4 , while mCPP itself is cleared via CYP2D6 .[3][4]

Figure 1: Hepatic biotransformation pathway of Trazodone yielding mCPP.[4] Note the dependence on CYP3A4 for formation and CYP2D6 for clearance.[3]

Part 2: Pharmacodynamics & Receptor Binding Profile

mCPP is colloquially known as a "dirty drug" due to its promiscuity, yet its high affinity for the 5-HT2C receptor makes it the gold standard for studying serotonin-mediated anxiety and hypophagia.

Binding Affinity Data

The following table summarizes the Ki (inhibition constant) values. Lower Ki indicates higher affinity.[1]

| Receptor Target | Affinity (Ki nM) | Functional Activity | Physiological Outcome |

| 5-HT2C | 3.4 - 20 | Partial Agonist | Anxiety, Hypophagia, Penile Erection |

| 5-HT2B | ~28 | Antagonist | Potential cardioprotective vs. valvulopathy risk |

| 5-HT2A | ~32 | Antagonist / Partial Agonist | Mild perceptual changes (non-hallucinogenic) |

| 5-HT1B | ~10 - 90 | Agonist | Autoreceptor modulation |

| SERT | ~230 | Reuptake Inhibitor | Increased synaptic 5-HT |

| Alpha-2 Adrenergic | ~570 | Antagonist | Cardiovascular effects |

Note: Values represent a consensus from human brain membrane radioligand binding assays.

Signal Transduction (The Gq Pathway)

The primary neuropharmacological effect of mCPP is mediated through the Gq-coupled 5-HT2C receptor . Activation triggers the Phospholipase C (PLC) cascade, resulting in intracellular Calcium (

Figure 2: The 5-HT2C signal transduction cascade activated by mCPP. This pathway is the basis for the calcium mobilization assay.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, assays must include controls that verify the mechanism of action.

In Vitro: Calcium Mobilization Assay (FLIPR)

Objective: Quantify 5-HT2C agonist potency of mCPP. Cell Line: CHO-K1 or HEK293 stably expressing human 5-HT2C (non-edited isoform preferred for maximal sensitivity).

Protocol Steps:

-

Cell Plating: Seed cells at 50,000 cells/well in a 96-well black-wall/clear-bottom plate. Incubate overnight at 37°C/5% CO2.

-

Dye Loading: Aspirate media and wash with HBSS/HEPES buffer. Add Fluo-4 AM (or Calcium 6) dye loading solution (2 µM final conc) containing 2.5 mM Probenecid (to inhibit anion transport). Incubate 60 min at 37°C.

-

Baseline Establishment: Place plate in FLIPR (Fluorometric Imaging Plate Reader).[5] Record baseline fluorescence for 10 seconds.

-

Agonist Addition: Inject mCPP (concentration range 0.1 nM – 10 µM).

-

Measurement: Monitor fluorescence increase (Excitation 488nm / Emission 525nm) for 180 seconds.

-

Data Analysis: Calculate

(Peak fluorescence minus baseline).

Validation (Critical Control):

-

Antagonist Blockade: Pre-incubate cells with SB242084 (selective 5-HT2C antagonist, 100 nM) for 15 minutes prior to mCPP injection.

-

Success Criteria: The mCPP-induced calcium spike must be completely abolished by SB242084. If fluorescence persists, the effect is off-target.

In Vivo: Assessment of Hypophagia (Anorectic Effect)

Objective: Measure 5-HT2C-mediated suppression of food intake. Subject: Male Wistar Rats (200-250g).

Protocol Steps:

-

Acclimatization: House rats individually. Handle daily for 5 days.

-

Food Deprivation: Remove chow 20 hours prior to testing (water ad libitum).

-

Drug Administration:

-

Group A (Vehicle): Saline (i.p.).

-

Group B (mCPP): 2.5 mg/kg (i.p.).

-

Group C (Antagonist Control): SB242084 (1 mg/kg) administered 20 min before mCPP.

-

-

Testing: Present pre-weighed food pellets 20 minutes post-mCPP injection.

-

Measurement: Weigh remaining food at 30 min, 60 min, and 120 min intervals.

Causality Check: mCPP should significantly reduce food intake compared to Vehicle. Group C (SB242084 + mCPP) should show food intake levels comparable to Vehicle, confirming the hypophagia is 5-HT2C mediated and not due to general malaise or 5-HT3 mediated nausea.

Part 4: Toxicology & Safety Considerations

The "Serotonin Syndrome" Risk

Because mCPP acts as a serotonin releasing agent (via SERT reversal) and a direct agonist, high doses can precipitate serotonin syndrome.

-

Signs in Rodents: Head-weaving, forepaw treading, flat body posture.

-

Clinical Relevance: In human drug trials (e.g., Trazodone), co-administration with MAOIs is contraindicated due to the mCPP metabolite accumulation.

CYP Polymorphisms

Since mCPP clearance is CYP2D6-dependent (see Figure 1), CYP2D6 poor metabolizers (approx. 7% of Caucasians) may experience prolonged exposure and higher peak plasma concentrations of mCPP after Trazodone administration, leading to increased anxiety or "jitteriness" often reported as a side effect.

References

-

Rotzinger, S., et al. (1998).[3][6] "Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources."[6] Drug Metabolism and Disposition.

-

Porter, R. H., et al. (1999). "Functional characterization of agonists and antagonists at human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells." British Journal of Pharmacology.

-

Kennett, G. A., & Curzon, G. (1988). "Evidence that mCPP may have anxiogenic effects mediated by 5-HT2C receptors."[1] British Journal of Pharmacology.

-

Hoyer, D., et al. (1994). "International Union of Pharmacology classification of receptors for 5-hydroxytryptamine (Serotonin)." Pharmacological Reviews.

-

Baumann, M. H., et al. (2001). "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (Ecstasy)." Neuropsychopharmacology.

Sources

- 1. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 2. A Novel Aminotetralin-Type Serotonin (5-HT) 2C Receptor-Specific Agonist and 5-HT2A Competitive Antagonist/5-HT2B Inverse Agonist with Preclinical Efficacy for Psychoses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Characterization of trazodone metabolic pathways and species-specific profiles [frontiersin.org]

- 4. ClinPGx [clinpgx.org]

- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 6. semanticscholar.org [semanticscholar.org]

Technical Guide: Purity Profiling of 1-(2-Chlorobenzyl)piperazine Dihydrochloride

[1]

Executive Summary

1-(2-Chlorobenzyl)piperazine dihydrochloride (CAS: 199672-00-9) is a critical piperazine scaffold used in the synthesis of pharmaceutical agents, including antihistamines and specific serotonergic ligands.[1] Unlike its phenylpiperazine analogs (e.g., o-CPP), this molecule features a methylene bridge between the piperazine ring and the aromatic moiety, altering its basicity and impurity profile.

This guide provides a definitive framework for establishing the purity of this compound. It moves beyond simple HPLC area-% to a multi-modal approach that accounts for organic impurities, salt stoichiometry, and regioisomeric contamination.

Part 1: Chemical Identity & Critical Quality Attributes (CQA)

To accurately assess purity, one must first define the molecular target and its inherent liabilities.

Molecular Architecture

-

Chemical Name: 1-(2-Chlorobenzyl)piperazine dihydrochloride[1][2]

-

Synonyms: 1-[(2-Chlorophenyl)methyl]piperazine 2HCl; o-Chlorobenzylpiperazine dihydrochloride.[1]

-

CAS Number: 199672-00-9 (salt); 1205-59-0 (free base).[1]

-

Molecular Formula:

[1] -

Molecular Weight: 283.62 g/mol (salt basis).[1]

Critical Quality Attributes (CQAs)

-

Stoichiometry (The "2HCl" Factor): Commercial samples often degrade to the monohydrochloride or mixed salts if not crystallized from excess acid. A "pure" HPLC trace is insufficient if the counter-ion ratio is incorrect.

-

Regio-Purity: The presence of meta- (3-Cl) or para- (4-Cl) isomers, derived from impure starting materials, is chemically distinct but chromatographically challenging to separate.[1]

-

Bis-Alkylation: The formation of the "dimer" (1,4-bis(2-chlorobenzyl)piperazine) is the dominant process impurity.[1]

Part 2: Impurity Profiling (The "Why" and "What")

Understanding the synthesis is the only way to predict the impurities. The standard synthesis involves the nucleophilic attack of excess piperazine on 2-chlorobenzyl chloride.

Synthetic Pathway & Impurity Map

The following diagram illustrates the genesis of key impurities during the alkylation process.

Figure 1: Synthetic pathway illustrating the origin of the target molecule and its primary organic impurities (Dimer, Hydrolysis products, and Regioisomers).[3]

Part 3: Analytical Methodologies

A single analytical technique cannot validate this molecule.[1] A "Self-Validating" strategy requires orthogonal methods.

| Method | Target Attribute | Causality / Rationale |

| HPLC-UV (Reverse Phase) | Organic Purity (Area %) | Detects the "dimer" (highly lipophilic) and benzyl alcohol.[1] Note: Piperazine ring has weak UV absorbance; detection relies on the chlorobenzyl chromophore. |

| Argentometric Titration | Chloride Content (%) | Critical: Verifies the material is the dihydrochloride (approx 25% Cl by mass) and not the monohydrochloride or free base. |

| 1H-NMR (D2O) | Identity & Isomerism | Distinguishes the ortho-substitution pattern from meta or para contaminants via aromatic splitting patterns.[1] |

| Karl Fischer (KF) | Water Content | Piperazine salts are hygroscopic.[1] High water content distorts the weighing for assay calculations. |

Part 4: Protocol for Purity Determination

Protocol A: High-Performance Liquid Chromatography (HPLC)

This method utilizes an acidic mobile phase to ensure the basic nitrogen atoms are fully protonated, preventing peak tailing and ensuring separation from the lipophilic dimer.

Reagents:

Instrument Parameters:

| Parameter | Setting |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 20 mM Phosphate Buffer, pH 3.0 (adjusted with |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Wavelength | 210 nm (for piperazine backbone) & 260 nm (aromatic specificity) |

| Injection Vol | 10 µL |

| Column Temp | 30°C |

Gradient Profile:

-

0-2 min: 5% B (Isocratic hold for salts/unreacted piperazine)

-

2-15 min: 5%

60% B (Elution of target) -

15-20 min: 60%

90% B (Elution of Bis-impurity/Dimer) -

20-25 min: 90% B (Wash)

System Suitability Criteria (Self-Validation):

-

Tailing Factor:

for the main peak (Crucial for amine salts).[1] -

Resolution:

between the main peak and any nearest impurity.

Protocol B: Argentometric Titration (Salt Stoichiometry)

HPLC tells you the ratio of organic molecules. Titration tells you the absolute salt composition.

Principle:

Procedure:

-

Accurately weigh ~150 mg of the dried sample into a 250 mL conical flask.

-

Dissolve in 50 mL deionized water.

-

Add 1 mL of 5% Potassium Chromate (

) indicator solution.[1] -

Titrate with standardized 0.1 N Silver Nitrate (

) under vigorous stirring. -

Endpoint: Appearance of a persistent reddish-brown precipitate (

).[1]

Calculation:

Part 5: Stability & Handling Guidelines

Hygroscopicity Management

Piperazine dihydrochlorides are prone to absorbing atmospheric moisture, forming non-stoichiometric hydrates.

-

Storage: Store in a desiccator or under inert atmosphere (Argon/Nitrogen) at room temperature.

-

Handling: Weigh quickly. If precise assay is required, perform a "Loss on Drying" (LOD) or Karl Fischer titration immediately before the main assay to correct for water mass.

Solubility Profile

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 177843098, Piperazine, 1-(2-chlorophenyl)-, dihydrochloride.[1] Retrieved from [Link][1]

-

Craig, J. C., Rogers, W. P., & Tate, M. E. (1965). 1-Benzylpiperazine. Organic Syntheses, 45, 109. (Foundational synthesis of benzylpiperazines). Retrieved from [Link][1]

-

United Nations Office on Drugs and Crime (UNODC).[1] (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (Provides validated HPLC/GC methods for piperazine derivatives). Retrieved from [Link]

Sources

- 1. 1-(2-Chlorophenyl)piperazine | C10H13ClN2 | CID 415628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. Selective synthesis of meta isomers now possible | RIKEN [riken.jp]

- 4. tandfonline.com [tandfonline.com]

- 5. Piperazine, 1-(2-chlorophenyl)-, dihydrochloride | C10H15Cl3N2 | CID 177843098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Piperazine Dihydrochloride [drugfuture.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

The Pharmacological and Analytical Matrix of Substituted Benzylpiperazines

The following technical guide is structured to serve as a foundational reference for researchers investigating the pharmacological and analytical properties of substituted benzylpiperazines.

Introduction: The Scaffold and the Scope

Substituted benzylpiperazines represent a chemical class that sits on the precarious threshold between therapeutic utility and toxicological hazard. Originally investigated as potential antidepressants and anti-helminthics, the benzylpiperazine (BZP) scaffold has evolved into a primary vector for New Psychoactive Substances (NPS).

For the drug development professional, this scaffold offers a unique case study in Structure-Activity Relationship (SAR) plasticity . Minor modifications to the benzyl ring or the piperazine nitrogen can drastically toggle the pharmacological profile from a pure dopaminergic stimulant (resembling

This guide dissects the three critical pillars of BZP research:

-

Molecular Architecture: How structure dictates transporter selectivity.

-

Pharmacodynamics: The mechanistic "transporter reversal" model.[1]

-

Forensic Analytics: Validated protocols for detection in biological matrices.[2][3]

Chemical Architecture & SAR

The core pharmacophore consists of a piperazine ring attached to a benzene ring via a methylene bridge. This "benzyl" spacer is the critical differentiator between Benzylpiperazines (stimulants) and Phenylpiperazines (often serotonergic/hallucinogenic).

The Selectivity Switch

The biological activity of these compounds is governed by the electron density and steric hindrance introduced by substituents on the aromatic ring.

-

Unsubstituted (BZP): High affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). Acts as a psychostimulant.[1][4][5][6]

-

Electron-Withdrawing Substituents (e.g., TFMPP): Introduction of a trifluoromethyl group (usually on the meta or para position) or a halogen often shifts selectivity toward the Serotonin Transporter (SERT) and 5-HT receptors.

-

The "Party Pill" Synergy: In illicit markets, BZP (Dopamine/Norepinephrine) is often co-formulated with TFMPP (Serotonin) to mimic the broad-spectrum monoamine release of MDMA.

Visualization: The SAR Logic Flow

The following diagram illustrates how structural modifications alter the pharmacological target.

Caption: Structural modifications on the benzyl ring shift affinity from catecholamine transporters (DAT/NET) to serotonergic pathways (SERT).

Pharmacodynamics: Transporter Reversal

Unlike simple reuptake inhibitors (e.g., cocaine), BZP acts as a substrate-type releaser . It enters the presynaptic neuron via the membrane transporter and disrupts vesicular storage, causing a reversal of the transporter flux. This dumps neurotransmitters into the synaptic cleft.[7]

Comparative Potency Data

The following table summarizes the potency of BZP compared to standard amphetamines. Note the lower potency of BZP, which necessitates higher clinical dosing (often leading to increased peripheral toxicity).

| Compound | DAT Release ( | NET Release ( | SERT Release ( | Primary Mechanism |

| BZP | 175 | 62 | >6000 | DA/NE Releaser |

| TFMPP | >10,000 | >10,000 | 121 | 5-HT Agonist/Releaser |

| d-Amphetamine | 25 | 7 | 1765 | DA/NE Releaser |

| MDMA | 120 | 250 | 65 | 5-HT/DA/NE Releaser |

Data Source: Synthesized from Baumann et al. (2005) and related kinetic studies.

Mechanistic Pathway

Caption: BZP hijacks the transporter to enter the neuron, depletes vesicles, and forces the transporter to pump dopamine out into the synapse.

Metabolism & Toxicology

Understanding the metabolic fate of BZP is crucial for interpreting toxicology results. The substance undergoes extensive hepatic metabolism, primarily driven by CYP2D6 .[8]

The Metabolic Bottleneck

A critical safety issue arises when BZP is combined with TFMPP. Both compounds are substrates and inhibitors of CYP2D6. When taken together, they competitively inhibit each other's metabolism, leading to non-linear pharmacokinetics and prolonged plasma half-lives.

Key Metabolic Pathways:

-

Hydroxylation: Formation of 4-OH-BZP and 3-OH-BZP (Major pathway).

-

N-Dealkylation: Cleavage to benzylamine and piperazine.

-

Phase II Conjugation: Glucuronidation of hydroxylated metabolites.

Caption: Hepatic clearance of BZP relies heavily on CYP2D6 hydroxylation, followed by Phase II conjugation.

Analytical Methodology: Validated GC-MS Protocol

For forensic confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. While LC-MS/MS is used for high throughput, GC-MS provides definitive spectral fingerprinting.

Note on Derivatization: While BZP can be analyzed in its native form, derivatization with Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA) is recommended for complex biological matrices (blood/urine) to improve peak shape and sensitivity.

Protocol: Extraction and Analysis of BZP in Urine

Context: This protocol assumes a standard forensic toxicology lab setup.

Step 1: Sample Preparation (Liquid-Liquid Extraction)

-

Aliquot: Transfer 1.0 mL of urine into a glass centrifuge tube.

-

Internal Standard: Add 50 µL of deuterated internal standard (e.g.,

or Methamphetamine- -

Basification: Add 200 µL of 1.0 M NaOH or

to adjust pH > 10. Rationale: BZP is a base; high pH ensures it is in the uncharged, organic-soluble state. -

Extraction: Add 3 mL of extraction solvent (Ethyl Acetate or Chlorobutane). Vortex vigorously for 2 minutes.

-

Separation: Centrifuge at 3000 rpm for 5 minutes.

-

Concentration: Transfer the organic (upper) layer to a clean vial. Evaporate to dryness under a stream of nitrogen at 40°C.

Step 2: GC-MS Parameters (Underivatized)

If analyzing without derivatization (rapid screening), reconstitute the residue in 50 µL Methanol.

-

Column: HP-5MS or equivalent (30m x 0.25mm x 0.25µm).[4]

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Injection: 1 µL, Splitless mode, 250°C.

-

Oven Program:

-

Initial: 90°C (hold 1 min).

-

Ramp: 15°C/min to 280°C.

-

Final: 280°C (hold 3 min).

-

-

MS Source/Quad: 230°C / 150°C.

Step 3: Data Interpretation (Target Ions)

Identification requires the presence of the molecular ion and specific fragments.

| Compound | Retention Time (Approx) | Quant Ion ( | Qualifier Ions ( |

| BZP | 6.5 min | 91 (Tropylium) | 134, 176 (Molecular Ion) |

| TFMPP | 7.2 min | 188 | 145, 230 (Molecular Ion) |

Note: The base peak for BZP is m/z 91, corresponding to the benzyl fragment. This is common in many benzyl compounds, so the presence of m/z 134 (loss of propyl-group equivalent) and 176 is mandatory for confirmation.

References

-

Baumann, M. H., et al. (2005).[5][6][9] N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA or 'Ecstasy').[1][6][9][10] Neuropsychopharmacology.[5][6][10] Link

-

Antia, U., et al. (2009).[11][12] The metabolism of the 'party pill' drug N-benzylpiperazine (BZP) in human liver microsomes.[11] Drug Metabolism and Disposition.[11][13] Link

-

Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse. Current Drug Metabolism. Link

-

Tsutsumi, H., et al. (2005). Development of simultaneous GC-MS and LC-MS determination method for the new designer drugs, N-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP).[14] Journal of Chromatography B. Link

-

United Nations Office on Drugs and Crime (UNODC). (2013).[15] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials and Biological Specimens.[2]Link

Sources

- 1. ussc.gov [ussc.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scholars.direct [scholars.direct]

- 4. ikm.org.my [ikm.org.my]

- 5. rsnz.onlinelibrary.wiley.com [rsnz.onlinelibrary.wiley.com]

- 6. An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 10. Details for Piperazines [unodc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]

- 14. Development of simultaneous gas chromatography-mass spectrometric and liquid chromatography-electrospray ionization mass spectrometric determination method for the new designer drugs, N-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and their main metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Exploratory Toxicological Assessment of 1-(2-Chlorobenzyl)-piperazine Dihydrochloride

Technical Whitepaper | Version 1.0 [1]

Executive Summary

This technical guide outlines the exploratory safety assessment framework for 1-(2-Chlorobenzyl)-piperazine dihydrochloride (CAS: 199672-00-9), a piperazine derivative often utilized as a pharmaceutical intermediate and a structural analog to the psychoactive 1-benzylpiperazine (BZP).[1]

While the parent piperazine scaffold is well-characterized, the ortho-chlorobenzyl substitution introduces specific lipophilic and steric properties that alter its toxicokinetic profile.[1] This guide synthesizes existing physicochemical data with a proposed experimental workflow to evaluate its acute toxicity, neuropharmacological potential, and metabolic fate.

Key Findings & Directives:

-

Hazard Classification: Confirmed Skin/Eye Irritant (H315, H319) and Respiratory Irritant (H335).[1]

-

Pharmacological Alert: Structural homology to BZP suggests potential serotonergic/dopaminergic activity; neurotoxicity screening is mandatory.[1]

-

Handling Protocol: Requires containment (OEB 3) due to potential sensitization and lack of chronic exposure data.[1]

Physicochemical Basis of Toxicity

Understanding the molecular properties of 1-(2-Chlorobenzyl)-piperazine dihydrochloride is the first step in predicting its biological behavior.[1]

Chemical Identity[1][3]

-

IUPAC Name: 1-[(2-chlorophenyl)methyl]piperazine dihydrochloride[1][2]

-

Molecular Weight: 283.62 g/mol [1]

-

Solubility: Highly soluble in water (>100 mg/mL) due to the dihydrochloride salt form; soluble in DMSO.

Structure-Activity Relationship (SAR)

The addition of a chlorine atom at the ortho-position of the benzyl ring significantly influences the molecule's interaction with biological targets compared to unsubstituted BZP.[1]

-

Lipophilicity: The Cl-substitution increases logP, potentially enhancing Blood-Brain Barrier (BBB) permeability.[1]

-

Metabolic Stability: The ortho-substituent may sterically hinder N-dealkylation, potentially prolonging half-life compared to BZP.[1]

-

Receptor Binding: Ortho-substitution on phenylpiperazines often shifts selectivity towards 5-HT₂ receptors.[1] This necessitates specific receptor binding assays.[1]

Table 1: Comparative Physicochemical Properties (Predicted vs. Experimental)

| Property | 1-(2-Chlorobenzyl)-piperazine 2HCl | 1-Benzylpiperazine (BZP) | Toxicological Implication |

| LogP (Predicted) | ~2.6 (Free base) | ~1.6 | Higher CNS penetration potential for 2-Cl analog.[1] |

| pKa | 5.4 / 9.8 | 5.6 / 9.8 | Predominantly ionized at physiological pH; requires active transport or high concentration for cell entry.[1] |

| LD50 (Oral, Rat) | Est. <1000 mg/kg (Class 4) | 200-500 mg/kg | Likely more toxic than simple piperazine (4900 mg/kg) due to monoaminergic activity.[1] |

| Primary Hazard | Irritant / CNS Stimulant | CNS Stimulant | Risk of seizures and respiratory irritation.[1] |

Mechanistic Toxicology: The Monoamine Hypothesis

Given the structural homology to BZP, the primary exploratory toxicity concern is sympathomimetic toxidrome . The following diagram illustrates the hypothesized mechanism of action and downstream toxicological effects.

Figure 1: Hypothesized Mechanism of Action and Toxicity Pathways.[1] The compound likely acts as a monoamine releaser or reuptake inhibitor, leading to sympathomimetic toxicity.[1]

Experimental Protocols for Safety Assessment

To validate the safety profile of 1-(2-Chlorobenzyl)-piperazine 2HCl, researchers must move beyond basic SDS data.[1] The following protocols constitute a robust exploratory study workflow.

Protocol A: High-Content Cytotoxicity Screening (In Vitro)

Objective: Determine the IC50 and mechanism of cell death (apoptosis vs. necrosis) in hepatic and neuronal cells.[1]

-

Cell Models:

-

HepG2: To assess metabolic activation and hepatotoxicity.[1]

-

SH-SY5Y: To assess neurotoxicity (differentiated).

-

-

Dosing: Prepare a 7-point dilution series (0.1 µM to 1000 µM) in DMSO (final concentration <0.5%).

-

Endpoints:

-

Acceptance Criteria:

Protocol B: Metabolic Stability & CYP Inhibition

Objective: Evaluate clearance rates and potential for Drug-Drug Interactions (DDI).

-

Microsomal Incubation: Incubate 1 µM compound with human liver microsomes (HLM) and NADPH regenerating system.

-

Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile.

-

Analysis: LC-MS/MS (MRM mode) to monitor parent depletion.

-

Note: Monitor for N-dealkylation (loss of chlorobenzyl group) and hydroxylation products.[1]

-

-

CYP Inhibition: Use specific probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6) to determine if the compound inhibits major isoforms.[1]

Protocol C: Exploratory Neurobehavioral Assessment (In Vivo)

Objective: Identify CNS stimulation or depression (Irwin Test / FOB).[1]

-

Subjects: Male C57BL/6 mice (n=6 per group).

-

Dosing: Single IP injection. Start with 1/10th of predicted LD50 (e.g., 10, 30, 100 mg/kg).[1]

-

Observation Matrix (0-4 hours):

Experimental Workflow Visualization

The following diagram outlines the logical progression of the exploratory study, from synthesis to in vivo validation.

Figure 2: Step-wise Experimental Workflow for Safety Assessment.

Handling & Occupational Safety

Due to the lack of chronic toxicity data, 1-(2-Chlorobenzyl)-piperazine 2HCl must be handled as a Potent Compound .[1]

Standard Operating Procedure (SOP) Highlights:

-

Engineering Controls: Weighing and dissolution must occur within a certified Chemical Fume Hood or Powder Containment Enclosure.[1]

-

PPE:

-

Spill Response:

-

First Aid:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 415628, 1-(2-Chlorophenyl)piperazine. Retrieved from [Link]

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Risk assessment of new psychoactive substances: 1-benzylpiperazine (BZP).[1] Retrieved from [Link]

-

Elliott, S. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology.[1] Drug Testing and Analysis, 3(7-8), 430-438.[1] [Link]

-

Baumann, M. H., et al. (2005). N-Substituted Piperazines Abuse Liability: Structure-Activity Relationships.[1] Journal of Pharmacology and Experimental Therapeutics. [Link][1]

Sources

Methodological & Application

Application Note and Protocol: A Validated Synthesis of 1-(2-Chloro-benzyl)-piperazine Dihydrochloride

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 1-(2-Chloro-benzyl)-piperazine dihydrochloride, a key intermediate in pharmaceutical research and development. The protocol detailed herein is based on the robust N-alkylation of piperazine, optimized to favor mono-substitution and ensure high yield and purity. We delve into the chemical principles underpinning the procedural choices, offering a self-validating methodology suitable for researchers in organic synthesis and medicinal chemistry. This guide includes detailed step-by-step instructions, safety protocols, characterization data, and visual diagrams to ensure successful replication and understanding.

Introduction and Scientific Rationale

The piperazine moiety is a privileged scaffold in modern drug discovery, appearing in a vast array of FDA-approved pharmaceuticals targeting diverse therapeutic areas, from oncology to central nervous system disorders[1]. The functionalization of its nitrogen atoms allows for the systematic exploration of chemical space to optimize pharmacological activity. 1-(2-Chloro-benzyl)-piperazine is a valuable building block, serving as a precursor for more complex molecular architectures.

The primary challenge in its synthesis is controlling the reactivity of the two secondary amine groups in the piperazine ring to prevent the formation of the undesired N,N'-bis(2-chloro-benzyl)piperazine. Simply reacting piperazine with 2-chlorobenzyl chloride often leads to a mixture of mono- and di-alkylated products, complicating purification and reducing the yield of the target compound.

The methodology presented here employs a well-established and elegant solution to this problem, first reported for the synthesis of the parent compound, 1-benzylpiperazine[2]. By using an equimolar mixture of piperazine (as the free base, e.g., hexahydrate) and piperazine dihydrochloride, we create an in situ buffered system. This system maintains a controlled, low concentration of the highly nucleophilic free piperazine, thereby statistically favoring the mono-alkylation reaction and precipitating excess piperazine as the unreactive dihydrochloride salt. The resulting free base is then easily converted to its stable, crystalline dihydrochloride salt for storage and further use.

Reaction Mechanism and Process Overview

The core transformation is a bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of the piperazine free base acts as the nucleophile, attacking the electrophilic benzylic carbon of 2-chlorobenzyl chloride and displacing the chloride leaving group. The subsequent addition of hydrochloric acid protonates both nitrogen atoms of the product to yield the final dihydrochloride salt.

Visual Representation of the Synthetic Workflow

Caption: Figure 1. Experimental Workflow Diagram.

Detailed Experimental Protocol

Materials and Reagents

| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Notes |

| Piperazine Hexahydrate | 142-63-2 | C₄H₁₀N₂·6H₂O | 194.23 | Source of free base. |

| Piperazine Dihydrochloride | 142-64-3 | C₄H₁₂Cl₂N₂ | 159.06 | Used for buffering. Can be prepared from piperazine and HCl.[2][3] |

| 2-Chlorobenzyl chloride | 611-19-8 | C₇H₆Cl₂ | 161.03 | Lachrymator. Handle with extreme care in a fume hood.[4] |

| Absolute Ethanol | 64-17-5 | C₂H₅OH | 46.07 | Anhydrous solvent. |

| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 | Corrosive. Used to prepare ethanolic HCl. |

| Benzene or Diethyl Ether | 71-43-2 | C₆H₆ | 78.11 | For washing the final product. Use appropriate safety measures. |

Equipment

-

250 mL Round-bottom flask or Erlenmeyer flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Ice bath

-

Buchner funnel and filtration flask

-

Standard laboratory glassware

-

Schlenk line or source of inert gas (optional but recommended)

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL flask, combine piperazine hexahydrate (24.3 g, 0.125 mol) and piperazine dihydrochloride (22.1 g, 0.125 mol) with absolute ethanol (50 mL).[2][5]

-

Heating: Place the flask in a water bath or on a heating mantle and warm the mixture to 65 °C while stirring. Stir until all solids have dissolved. This creates a solution containing the equivalent of piperazine monohydrochloride.[6]

-

Addition of Electrophile: While maintaining the temperature at 65 °C and stirring vigorously, add freshly distilled 2-chlorobenzyl chloride (20.1 g, 0.125 mol) over a period of 5 minutes. The formation of a white precipitate (piperazine dihydrochloride) should begin almost immediately.[2][5]

-

Reaction: Continue to stir the mixture at 65 °C for an additional 25-30 minutes.

-

Isolation of Byproduct: Remove the flask from the heat and cool it in an ice bath for approximately 30 minutes to ensure complete precipitation of the unreacted piperazine dihydrochloride.

-

Filtration: Collect the piperazine dihydrochloride precipitate by suction filtration. Wash the collected solid with three small portions (10 mL each) of ice-cold absolute ethanol. Combine the filtrate and the washings.

-

Product Precipitation: Cool the combined filtrate in an ice bath. Prepare a saturated solution of hydrogen chloride in absolute ethanol by carefully bubbling dry HCl gas through cold ethanol (approx. 25-30 mL). Add this ethanolic HCl solution to the cold filtrate until precipitation of the product is complete.[2][5]

-

Final Product Isolation: Allow the mixture to stand in the ice bath for 15-20 minutes. Collect the white, crystalline 1-(2-Chloro-benzyl)-piperazine dihydrochloride by suction filtration.

-

Washing and Drying: Wash the product on the filter with a non-polar solvent like dry benzene or diethyl ether to remove any non-polar impurities. Dry the product under vacuum to a constant weight.

Reaction Mechanism Visualization

Caption: Figure 2. Sₙ2 N-Alkylation Mechanism.

Product Characterization and Validation

To ensure the integrity of the synthesis, the final product must be rigorously characterized. The following data serve as a benchmark for a successful synthesis.

| Parameter | Expected Value/Result | Method |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Yield | 85-95% | Gravimetric Analysis |

| Melting Point | Approx. 250-260 °C (with decomposition)[5] | Melting Point Apparatus |

| ¹H NMR | Peaks corresponding to the piperazine ring protons, the benzylic methylene bridge, and the four aromatic protons of the 2-chlorobenzyl group. | NMR Spectroscopy |

| Purity | ≥98% | HPLC or Elemental Analysis |

| Identity | Molecular ion peak corresponding to the free base (C₁₁H₁₅ClN₂) at m/z ≈ 210.09 | Mass Spectrometry (ESI-MS) |

Safety and Hazard Management

Adherence to strict safety protocols is mandatory for this procedure. The synthesis must be conducted in a well-ventilated chemical fume hood by trained personnel.

-

Hazard Identification:

-

2-Chlorobenzyl chloride: Corrosive and a lachrymator (causes tearing).[4] Avoid inhalation of vapors and contact with skin and eyes.

-

Piperazine and its salts: May cause skin and respiratory sensitization.

-

Hydrochloric Acid: Highly corrosive and can cause severe burns.[7]

-

Solvents (Ethanol, Benzene): Flammable. Benzene is a known carcinogen and should be handled with extreme caution.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles or a face shield.[8]

-

Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile or neoprene).[8]

-

Respiratory Protection: Not typically required if work is confined to a fume hood. If exposure limits are exceeded, a full-face respirator may be necessary.[8]

-

-

First-Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[4][8]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[4][8]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[4][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

-

-

Waste Disposal:

-

All chemical waste, including solvents and reaction residues, must be collected in appropriately labeled, closed containers for disposal according to institutional and local regulations.

-

References

-

Rhodium.ws. Synthesis of 1-Benzylpiperazine (BzP/A2). Designer-drug.com. Available at: [Link]

-

Cymerman Craig, J., & Young, R. J. (1963). 1-Benzylpiperazine. Organic Syntheses, 43, 11. doi:10.15227/orgsyn.043.0011. Available at: [Link]

-

The Good Scents Company. piperazine dihydrochloride, 142-64-3. Available at: [Link]

-

PubChem. 1-(2-Chlorophenyl)piperazine. National Center for Biotechnology Information. Available at: [Link]

-

Vitale, R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 58. doi:10.3390/molecules29010058. Available at: [Link]

-

Pazdera, P., et al. (2013). Method for N-monosubstitution on piperazine. ResearchGate. Available at: [Link]

-

Sarmah, K. N., et al. (2014). Synthesis, characterization, antimicrobial studies of certain piperazine containing s-triazine derived compound. Journal of Chemical and Pharmaceutical Research, 6(9), 127-132. Available at: [Link]

-

Imramovský, A., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2198. doi:10.3390/molecules25092198. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]

- CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. Google Patents.

-

Khan, S., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Preprints.org. doi:10.20944/preprints202407.0519.v1. Available at: [Link]

-

Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's toolbox: an analysis of Taniguchi's fragment library. Journal of medicinal chemistry, 54(10), 3451–3479. Available at: [Link]

Sources

- 1. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. PIPERAZINE DIHYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. designer-drug.com [designer-drug.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

Application Note & Protocol: 1-(2-Chloro-benzyl)-piperazine Dihydrochloride

Abstract

This document provides a comprehensive guide for the experimental use of 1-(2-Chloro-benzyl)-piperazine dihydrochloride (CBP-DHC), a substituted piperazine derivative with significant potential in neuropharmacological and related research fields. We will delve into its physicochemical properties, potential mechanisms of action, and provide detailed protocols for its application in both in vitro and in vivo models. This guide is intended for researchers, scientists, and drug development professionals investigating the physiological and therapeutic effects of this compound.

Introduction

1-(2-Chloro-benzyl)-piperazine (CBP) is a member of the benzylpiperazine class of compounds. The dihydrochloride salt form (CBP-DHC) is often used in research due to its increased solubility and stability. Piperazine and its derivatives are known to interact with various biological targets, and substitutions on the benzyl ring can significantly influence their pharmacological profiles. The 2-chloro substitution in CBP-DHC is expected to modulate its binding affinity and selectivity for various receptors, making it a valuable tool for investigating specific biological pathways and for the potential development of novel therapeutics.

Physicochemical Properties

A clear understanding of the physicochemical properties of CBP-DHC is essential for its correct handling, storage, and the preparation of accurate experimental solutions.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₇Cl₃N₂ | [1] |

| Molecular Weight | 283.625 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in water | [2] |

| Storage | Store in a dry, cool, and well-ventilated place. Keep containers tightly closed. | [3] |

Potential Mechanisms of Action

The broader class of piperazine derivatives exhibits a wide range of pharmacological activities. While the specific mechanism of 1-(2-Chloro-benzyl)-piperazine dihydrochloride is a subject for empirical determination, based on the activities of related compounds, several potential pathways can be investigated.

-

GABA Receptor Modulation: Piperazine and its derivatives are known to act as agonists at γ-aminobutyric acid (GABA) receptors, particularly in invertebrates, leading to paralysis of parasites.[4][5][6] This mechanism involves the opening of chloride ion channels, hyperpolarization of muscle cells, and subsequent flaccid paralysis.[4][6] While the selectivity for invertebrate GABA receptors is a key feature for anthelmintic drugs, potential interactions with vertebrate GABA receptors could be a subject of neuropharmacological investigation.

-

Serotonin (5-HT) and Dopamine (DA) Receptor Interactions: Many benzylpiperazine derivatives interact with monoamine neurotransmitter systems. Investigations could explore whether CBP-DHC acts as an agonist or antagonist at various 5-HT and dopamine receptor subtypes, which could implicate it in pathways relevant to mood, cognition, and motor control.

-

Enzyme Inhibition: Some piperazine derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways.[7] Other studies have explored their potential as anticancer agents through various mechanisms, including the inhibition of histone deacetylases (HDACs).[8]

Caption: Potential avenues of investigation for the mechanism of action of CBP-DHC.

Experimental Protocols

The following protocols are intended as general guidelines and will likely require optimization depending on the specific research objectives and experimental systems.

In Vitro Protocol: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of CBP-DHC on a chosen cell line.

Caption: General workflow for an MTT cell viability assay.

Materials:

-

Selected cell line (e.g., MCF-7, A549)

-

Complete cell culture medium

-